4-Methylphenyl 4-formylbenzenesulfonate
Description
4-Methylphenyl 4-formylbenzenesulfonate is a sulfonate ester featuring a 4-methylphenyl group attached to the sulfonate moiety and a formyl (-CHO) substituent at the para position of the benzene ring. The compound’s reactivity is influenced by the electron-withdrawing formyl group, which enhances electrophilicity at the sulfonate ester, and the methyl group, which contributes to hydrophobicity.
Properties
CAS No. |
106939-95-1 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4-methylphenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O4S/c1-11-2-6-13(7-3-11)18-19(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 |
InChI Key |
OSADVPOIFTYDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-formylbenzenesulfonate typically involves the reaction of 4-methylphenol with 4-formylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Methylphenyl 4-formylbenzenesulfonate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-formylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Methylphenyl 4-carboxybenzenesulfonate.
Reduction: 4-Methylphenyl 4-hydroxybenzenesulfonate.
Substitution: Products depend on the nucleophile used, such as 4-Methylphenyl 4-aminobenzenesulfonate when using an amine.
Scientific Research Applications
4-Methylphenyl 4-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methylphenyl 4-formylbenzenesulfonate with structurally and functionally related sulfonate esters, focusing on physicochemical properties, enzymatic interactions, and applications.
Structural Analogs
Physicochemical Properties
- Hydrophobicity : The 4-methylphenyl group increases log P values compared to simpler sulfonates (e.g., 4-formylbenzenesulfonate). For instance, 2-(4-methylphenyl) indolizine (log P = 3.73, ) suggests analogous compounds with methyl groups exhibit moderate lipophilicity.
- Solubility : Compounds with methanesulfonate groups (e.g., 4-formylphenyl methanesulfonate) show higher aqueous solubility due to reduced steric bulk compared to toluenesulfonates .
Enzymatic Reactivity
- TsaD Catalysis : TsaD oxidizes 4-formylbenzenesulfonate to 4-sulfobenzoate with high catalytic efficiency (kcat/KM = 2.4 × 10⁴ M⁻¹s⁻¹), outperforming TsaC for aldehyde substrates . This highlights the importance of the para-formyl group in enzyme recognition.
- Substrate Specificity: Alcohol derivatives (e.g., 4-(hydroxymethyl)benzenesulfonate) exhibit lower KM values than aldehydes, indicating tighter enzyme binding but slower turnover .
Crystallographic and Solid-State Behavior
- Dihedral Angles : Similar compounds (e.g., 4-halophenyl imidazolyl methanimines) show dihedral angles of ~56° between aromatic planes, driven by weak C–H⋯X and π-π interactions . This suggests 4-methylphenyl 4-formylbenzenesulfonate may adopt comparable twisted conformations.
- Packing Motifs : Weak hydrogen bonds (C–H⋯O/N) dominate crystal packing, as seen in 4-bromophenyl sulfonates , which could stabilize the target compound’s lattice.
Drug-Likeness and Pharmacokinetics
- log P and Solubility : Methylphenyl-containing compounds (e.g., 2-(4-methylphenyl) indolizine, log P = 3.73) exhibit moderate lipophilicity, while formyl groups may reduce BBB permeability due to polarity .
- Enzymatic Stability : The formyl group’s susceptibility to oxidation (e.g., conversion to carboxylic acid via TsaD) may limit in vivo half-life .
Key Research Findings
Enzymatic Selectivity : The para-formyl group in 4-methylphenyl 4-formylbenzenesulfonate is critical for TsaD-mediated oxidation, with catalytic efficiency 10-fold higher than TsaC .
Structural Flexibility : Swapping substituent positions (e.g., 4-formylphenyl 4-methylbenzenesulfonate vs. target compound) alters enzyme affinity and reaction rates .
Synthetic Utility : Sulfonate esters with halide substituents (e.g., bromophenyl) are intermediates in nucleophilic aromatic substitution, whereas formyl groups enable further derivatization (e.g., Schiff base formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
